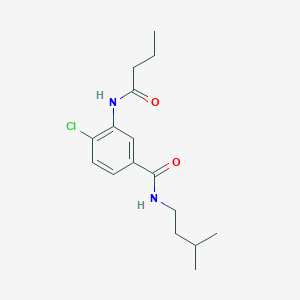![molecular formula C24H23ClN2O6 B309372 N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor Nuclear Factor-Kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
CEP-33779 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for NF-κB activation. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. CEP-33779 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. In addition, CEP-33779 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for the research and development of CEP-33779. One direction is to optimize its pharmacokinetic properties to improve its efficacy in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, CEP-33779 can be used as a tool to study the role of NF-κB in various biological processes. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779 is an exciting area of research.
Métodos De Síntesis
CEP-33779 was first synthesized by ChemGenex Pharmaceuticals in 2006. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form N-(4-methoxyphenyl)-2-chloro-5-nitrobenzamide. This compound is then reduced to N-(4-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 3,4,5-trimethoxybenzoic acid to form CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting NF-κB activity and reducing inflammation in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Nombre del producto |
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C24H23ClN2O6 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O6/c1-30-17-8-6-16(7-9-17)26-23(28)14-5-10-18(25)19(11-14)27-24(29)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
Clave InChI |
PHORWJYHGOTDMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)